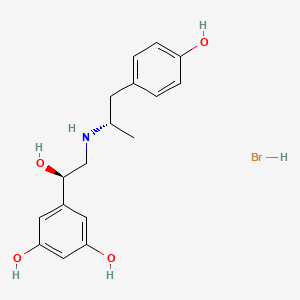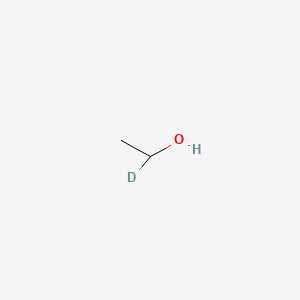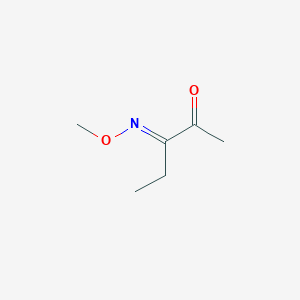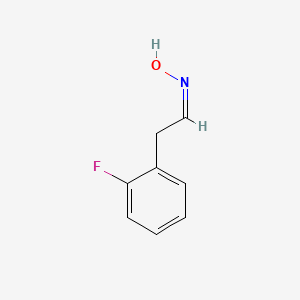
mercurous bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. It appears as white to yellow tetragonal crystals and changes color from white to yellow when heated. This compound fluoresces a salmon color when exposed to ultraviolet light . Mercurous bromide has applications in acousto-optical devices due to its unique optical properties .
准备方法
Mercurous bromide can be synthesized through several methods:
Oxidation of Elemental Mercury with Elemental Bromine: This method involves the direct reaction of elemental mercury with elemental bromine.
Addition of Sodium Bromide to Mercury(I) Nitrate Solution: In this method, sodium bromide is added to a solution of mercury(I) nitrate, resulting in the formation of this compound.
化学反应分析
Mercurous bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to mercury(II) bromide and elemental mercury.
Disproportionation: In the presence of aqueous ammonia, this compound undergoes disproportionation to form metallic mercury and mercury(II) amidochloride.
Reaction with Sodium Hydroxide: This reaction produces black finely divided mercury metal and yellow mercury(II) oxide.
Reduction: Reducing agents such as tin(II) and iron(II) reduce this compound to metallic mercury.
Common reagents used in these reactions include aqueous ammonia, sodium hydroxide, and various reducing agents. The major products formed from these reactions are metallic mercury, mercury(II) bromide, and mercury(II) oxide .
科学研究应用
Mercurous bromide has several scientific research applications:
Acousto-Optic Tunable Filters (AOTFs): Due to its high refractive index, broad optical bandwidth, and high figure of merit, this compound is used in the development of AOTFs for spectral imaging applications
Birefringence Measurement: This compound crystals are used in birefringence measurement systems to evaluate the quality of birefringent single crystals.
Spectral Imaging: The compound is utilized in spectral imaging systems for space exploration, hyper-spectral imaging, and stereoscopic imaging.
作用机制
The mechanism by which mercurous bromide exerts its effects is primarily based on its optical properties. In acousto-optic devices, the elasto-optical effect is utilized, where acoustic waves traveling through the this compound crystal cause periodic modulation of the refractive index . This modulation allows for rapid wavelength switching and frame-capture imaging in spectral imaging systems .
相似化合物的比较
Mercurous bromide can be compared with other mercury halides, such as:
Mercury(I) Chloride (Calomel): Similar to this compound, mercury(I) chloride is used in various optical applications.
Mercury(I) Fluoride: This compound also contains the Hg₂²⁺ ion but has different optical properties compared to this compound.
Mercury(II) Bromide: Unlike this compound, mercury(II) bromide is used as a reagent in the Koenigs–Knorr reaction and for testing the presence of arsenic.
This compound is unique due to its specific optical properties, making it highly suitable for acousto-optic and spectral imaging applications .
属性
CAS 编号 |
10031-18-2 |
|---|---|
分子式 |
HgBr |
分子量 |
280.49 |
同义词 |
MERCUROUS BROMIDE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate](/img/structure/B1148307.png)




![(Z)-7-[(1S,4R,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid](/img/structure/B1148318.png)

![2-[(1Z)-2-Methyl-1-buten-1-yl]-1,3-benzothiazole](/img/structure/B1148322.png)
